molecular formula C18H18N2O2S B225384 2,3,4-trimethyl-N-quinolin-3-ylbenzenesulfonamide

2,3,4-trimethyl-N-quinolin-3-ylbenzenesulfonamide

Katalognummer B225384
Molekulargewicht: 326.4 g/mol
InChI-Schlüssel: JDOOKIYRRRYPNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,4-trimethyl-N-quinolin-3-ylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a sulfonamide derivative that has been synthesized through various methods and has shown promising results in scientific research.

Wirkmechanismus

The mechanism of action of 2,3,4-trimethyl-N-quinolin-3-ylbenzenesulfonamide involves inhibition of the enzyme carbonic anhydrase, which is responsible for the conversion of carbon dioxide to bicarbonate. This inhibition leads to a decrease in the production of bicarbonate, which is essential for the survival of certain microorganisms and tumor cells.
Biochemical and Physiological Effects:
The compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. It has also been found to exhibit antitumor activity against various cancer cell lines, including breast cancer and lung cancer.

Vorteile Und Einschränkungen Für Laborexperimente

The compound has several advantages for lab experiments, including its easy synthesis and availability. It is also relatively stable and can be stored for long periods without significant degradation. However, its limitations include its low solubility in water, which can limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for research on 2,3,4-trimethyl-N-quinolin-3-ylbenzenesulfonamide. One potential direction is the development of new derivatives with improved properties, such as increased solubility and potency. Another direction is the investigation of its potential applications in other fields, such as environmental science and nanotechnology. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesemethoden

2,3,4-trimethyl-N-quinolin-3-ylbenzenesulfonamide can be synthesized through various methods, including the reaction of 2,3,4-trimethylquinoline with benzenesulfonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2,3,4-trimethylquinoline with p-toluenesulfonyl chloride in the presence of a base such as pyridine.

Wissenschaftliche Forschungsanwendungen

The compound has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. It has been found to exhibit antibacterial, antifungal, and antitumor activities, making it a potential candidate for drug development. It has also been used as a fluorescent probe for the detection of metal ions in biological samples.

Eigenschaften

Molekularformel

C18H18N2O2S

Molekulargewicht

326.4 g/mol

IUPAC-Name

2,3,4-trimethyl-N-quinolin-3-ylbenzenesulfonamide

InChI

InChI=1S/C18H18N2O2S/c1-12-8-9-18(14(3)13(12)2)23(21,22)20-16-10-15-6-4-5-7-17(15)19-11-16/h4-11,20H,1-3H3

InChI-Schlüssel

JDOOKIYRRRYPNC-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)C)C

Kanonische SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.